2-[1-(4-tert-butylbenzoyl)piperidin-4-yl]-1H-1,3-benzodiazole
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Overview
Description
2-[1-(4-tert-butylbenzoyl)piperidin-4-yl]-1H-1,3-benzodiazole is a useful research compound. Its molecular formula is C23H27N3O and its molecular weight is 361.489. The purity is usually 95%.
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Scientific Research Applications
Metabolism and Pharmacokinetics
Compounds with structural similarities to "[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-(4-tert-butylphenyl)methanone" often undergo extensive metabolic studies to understand their disposition, metabolism, and elimination patterns. For example, a study on the metabolism of SB-649868, an orexin receptor antagonist, provides detailed insights into its pharmacokinetics. The study found that the compound was primarily eliminated via feces, with only a small percentage excreted through urine, indicating significant metabolic transformation (Renzulli et al., 2011).
Toxicity and Safety Evaluation
Understanding the toxicity profile of chemicals is crucial for their safe application in scientific research. For instance, the case of methanol poisoning treated with fomepizole highlights the importance of evaluating the toxicological aspects and safety profiles of compounds. Such studies are essential for developing therapeutic strategies and antidotes for poisoning cases (Brent et al., 2001).
Application in Disease Models
Compounds are often evaluated for their therapeutic potential in various disease models. A study on CERC‐301, a GluN2B-selective N‐methyl‐D‐aspartate receptor antagonist, showcases the preclinical pharmacology and pharmacokinetics, aiming to develop a translational approach for dose selection in clinical trials (Garner et al., 2015). This example illustrates how structurally complex compounds are studied for their potential applications in treating specific medical conditions.
Environmental and Human Biomonitoring
Research also extends to the environmental and human biomonitoring of compounds to understand their presence and effects in the environment and human population. For example, studies on the urinary metabolites of lysmeral in children and adolescents provide insights into the exposure patterns and potential health implications of widely used fragrance compounds (Murawski et al., 2020).
Mechanism of Action
Target of Action
It is known that benzimidazole derivatives have a broad range of biological activities . They are known to interact with various proteins and enzymes, making them an important synthon in the development of new drugs .
Mode of Action
Benzimidazole derivatives are known to show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . The compound’s interaction with its targets and any resulting changes would depend on the specific biological activity it exhibits.
Biochemical Pathways
Given the broad range of biological activities of benzimidazole derivatives, it can be inferred that multiple biochemical pathways could be affected .
Pharmacokinetics
It is known that benzimidazole derivatives are highly soluble in water and other polar solvents , which could potentially impact their bioavailability.
Result of Action
Given the broad range of biological activities of benzimidazole derivatives, it can be inferred that the compound could have multiple molecular and cellular effects .
Properties
IUPAC Name |
[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-(4-tert-butylphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O/c1-23(2,3)18-10-8-17(9-11-18)22(27)26-14-12-16(13-15-26)21-24-19-6-4-5-7-20(19)25-21/h4-11,16H,12-15H2,1-3H3,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPPNEBOWXUOBBK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)N2CCC(CC2)C3=NC4=CC=CC=C4N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.